2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one is a chemical compound with a unique structure that combines a cyclohexyl group, an aminocyclohexyl group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminocyclohexane with a suitable dihydropyrimidinone precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminocyclohexyl)acetic acid: Shares the aminocyclohexyl group but differs in the core structure.
Cyclohexylamine: Contains the cyclohexyl group but lacks the dihydropyrimidinone core.
Dihydropyrimidinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H21N3O |
---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-(1-aminocyclohexyl)-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H21N3O/c1-2-6-10-9-11(17)16-12(15-10)13(14)7-4-3-5-8-13/h9H,2-8,14H2,1H3,(H,15,16,17) |
InChI Key |
DICBKEDAHWGKNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)C2(CCCCC2)N |
Origin of Product |
United States |
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